1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Introduction of Substituents: The phenyl and ethylphenoxyacetyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazole compounds with varying functional groups.
Scientific Research Applications
1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- 1-[(4-methylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole
- 1-[(4-isopropylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole
- 1-[(4-chlorophenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole
Comparison: Compared to similar compounds, 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the ethyl group on the phenoxyacetyl moiety. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(4-ethylphenoxy)-1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-15-8-10-17(11-9-15)23-14-18(22)21-13-12-20-19(21)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIVXMFSVCMSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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